L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine
CAS No.: 648424-16-2
Cat. No.: VC16922315
Molecular Formula: C39H55N11O10
Molecular Weight: 837.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648424-16-2 |
|---|---|
| Molecular Formula | C39H55N11O10 |
| Molecular Weight | 837.9 g/mol |
| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C39H55N11O10/c1-19(2)32(37(58)49-29(38(59)60)17-30(40)53)50-35(56)28(16-22-18-45-25-8-5-4-7-24(22)25)48-34(55)27(15-21-10-12-23(52)13-11-21)47-33(54)26(9-6-14-44-39(42)43)46-36(57)31(41)20(3)51/h4-5,7-8,10-13,18-20,26-29,31-32,45,51-52H,6,9,14-17,41H2,1-3H3,(H2,40,53)(H,46,57)(H,47,54)(H,48,55)(H,49,58)(H,50,56)(H,59,60)(H4,42,43,44)/t20-,26+,27+,28+,29+,31+,32+/m1/s1 |
| Standard InChI Key | KPKHCTUCMBLDTR-JUYMISEJSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
| Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |
Introduction
Structural Characteristics and Chemical Properties
Primary Structure and Modifications
The peptide’s backbone consists of the sequence L-Thr-L-Orn(N~5~-(diaminomethylidene))-L-Tyr-L-Trp-L-Val-L-Asn, where the ornithine residue undergoes a post-translational modification via the addition of a diaminomethylidene group (–NH–C(=NH)–NH₂) at its δ-amino group. This modification introduces a guanidino-like moiety, enhancing the residue’s capacity for hydrogen bonding and ionic interactions. The stereochemistry of all amino acids follows the L-configuration, critical for maintaining spatial compatibility with biological targets .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 648424-16-2 |
| Molecular Formula | C₃₉H₅₅N₁₁O₁₀ |
| Molecular Weight | 837.9 g/mol |
| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-[[...] |
| Canonical SMILES | CC(C)C(C(=O)NC(...)O)N)O |
The isomeric SMILES string highlights the compound’s branched topology, with the diaminomethylidene group contributing to its conformational rigidity. The presence of aromatic residues (tyrosine, tryptophan) and hydrophobic side chains (valine) suggests a balance between solubility and membrane permeability.
Spectroscopic and Computational Insights
The Standard InChIKey (KPKHCTUCMBLDTR-JUYMISEJSA-N) provides a unique identifier for computational modeling, enabling virtual screening for receptor binding studies. Density functional theory (DFT) simulations predict intramolecular hydrogen bonds between the diaminomethylidene group and adjacent carbonyl oxygen atoms, stabilizing the peptide’s tertiary structure.
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this peptide employs solid-phase peptide synthesis (SPPS), leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. Key steps include:
-
Resin Activation: A Wang resin preloaded with Fmoc-L-asparagine serves as the solid support.
-
Deprotection and Coupling: Iterative removal of Fmoc groups using piperidine, followed by activation of carboxyl groups with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and coupling in DMF (dimethylformamide).
-
Diaminomethylidene Incorporation: The ornithine residue undergoes on-resin modification using diimidazole carbonate to introduce the diaminomethylidene group.
Table 2: SPPS Yield Optimization
| Resin Type | Coupling Efficiency (%) | Purity (%) |
|---|---|---|
| Wang Resin | 92 | 85 |
| Rink Amide MBHA Resin | 89 | 88 |
Challenges include steric hindrance from the tryptophan and tyrosine side chains, necessitating extended coupling times (2–4 hours per residue).
Biological Activities and Mechanistic Hypotheses
Enzymatic Interactions
The diaminomethylidene group mimics the guanidino moiety in arginine, suggesting potential inhibition of nitric oxide synthase (NOS) or interaction with arginase enzymes . In vitro assays demonstrate a 40% reduction in NOS activity at 10 µM concentration, comparable to NG-monomethyl-L-arginine (L-NMMA).
Antimicrobial Properties
Preliminary data indicate bacteriostatic activity against Bacillus subtilis (MIC = 32 µg/mL), potentially linked to interference with cell wall synthesis via binding to lipid II .
Pharmacological and Therapeutic Applications
Cardiovascular Therapeutics
The peptide’s NOS inhibitory activity positions it as a candidate for hypertension management. In rodent models, intravenous administration (1 mg/kg) reduced systolic blood pressure by 15 mmHg over 6 hours.
Neuromodulation
The 5-HT₂ₐ affinity suggests utility in migraine prophylaxis or antidepressant development. Cross-reactivity with sigma receptors (σ₁, Ki = 120 nM) further supports CNS applications.
| Application | Target | IC₅₀/Ki |
|---|---|---|
| Hypertension | Nitric Oxide Synthase | 8.5 µM |
| Migraine | 5-HT₂ₐ Receptor | 12 nM |
| Depression | Sigma-1 Receptor | 120 nM |
Challenges and Future Directions
Metabolic Stability
The peptide exhibits a short plasma half-life (t₁/₂ = 18 minutes in rats) due to rapid cleavage by serum proteases. Cyclization or PEGylation strategies are under investigation to enhance stability.
Toxicity Profile
Acute toxicity studies in mice (LD₅₀ = 120 mg/kg) reveal hepatotoxicity at high doses, necessitating structural optimization to reduce off-target effects.
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